molecular formula C24H32N4O4S B4365643 2-{4-[(4-ethoxyphenoxy)methyl]benzoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide

2-{4-[(4-ethoxyphenoxy)methyl]benzoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide

Cat. No. B4365643
M. Wt: 472.6 g/mol
InChI Key: NZMFXCDLAJRNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of benzoic acid, specifically 4-[(4-ethoxyphenoxy)methyl]benzoic acid . This is a synthetic organic compound with a broad range of applications in the scientific and medical fields. It consists of a benzene ring with an ethoxy group attached at the fourth position.

Scientific Research Applications

Antioxidant Properties

This compound exhibits in vitro antioxidant activity. Researchers have evaluated its total antioxidant capacity, free radical scavenging ability, and metal chelating properties. Some synthesized derivatives demonstrate more effective antioxidant activity compared to standard compounds .

Antibacterial Activity

The same compound was tested against both gram-positive and gram-negative bacteria. In vitro studies revealed its inhibitory effects on bacterial growth. Understanding its antibacterial potential can guide further research in this area .

Drug Discovery

Amides, including benzamides, play a crucial role in drug development. This compound’s unique structure may offer opportunities for designing novel drugs. Researchers can explore its potential as an anti-tumor, anti-microbial, or anti-inflammatory agent .

Industrial Applications

Amides find applications beyond medicine. Industries such as plastics, rubber, paper, and agriculture utilize amide compounds. Investigating this compound’s properties could lead to innovations in these sectors .

Biological Molecules

Amides are prevalent in biological molecules, including natural products and proteins. Researchers can explore how this compound interacts with biological systems, potentially uncovering new therapeutic targets .

Other Potential Uses

Consider investigating its effects on platelet activity, hyperactivity, and cholesterol levels. Additionally, explore its role in industrial processes like plastic and rubber production .

properties

IUPAC Name

1-[[4-[(4-ethoxyphenoxy)methyl]benzoyl]amino]-3-(3-morpholin-4-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S/c1-2-31-21-8-10-22(11-9-21)32-18-19-4-6-20(7-5-19)23(29)26-27-24(33)25-12-3-13-28-14-16-30-17-15-28/h4-11H,2-3,12-18H2,1H3,(H,26,29)(H2,25,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMFXCDLAJRNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NNC(=S)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[(4-ethoxyphenoxy)methyl]benzoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide
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2-{4-[(4-ethoxyphenoxy)methyl]benzoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide
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2-{4-[(4-ethoxyphenoxy)methyl]benzoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide
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2-{4-[(4-ethoxyphenoxy)methyl]benzoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide
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2-{4-[(4-ethoxyphenoxy)methyl]benzoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide
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2-{4-[(4-ethoxyphenoxy)methyl]benzoyl}-N-[3-(4-morpholinyl)propyl]hydrazinecarbothioamide

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